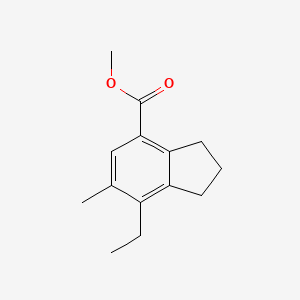
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
Oxidation: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-2,3-dihydro-1H-indene-4-carboxylate
- Methyl 7-ethyl-2,3-dihydro-1H-indene-4-carboxylate
- Methyl 7-ethyl-6-methyl-1H-indene-4-carboxylate
Uniqueness
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indene ring can lead to distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-10-9(2)8-13(14(15)16-3)12-7-5-6-11(10)12/h8H,4-7H2,1-3H3 |
InChI Key |
RYPAJCIVBVVSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCC2=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















